Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 886497-78-5
VCID: VC7075186
InChI: InChI=1S/C14H15NO5S/c1-4-20-13(16)12-11(15-14(17)21-12)9-7-8(18-2)5-6-10(9)19-3/h5-7H,4H2,1-3H3,(H,15,17)
SMILES: CCOC(=O)C1=C(NC(=O)S1)C2=C(C=CC(=C2)OC)OC
Molecular Formula: C14H15NO5S
Molecular Weight: 309.34

Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate

CAS No.: 886497-78-5

Cat. No.: VC7075186

Molecular Formula: C14H15NO5S

Molecular Weight: 309.34

* For research use only. Not for human or veterinary use.

Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate - 886497-78-5

Specification

CAS No. 886497-78-5
Molecular Formula C14H15NO5S
Molecular Weight 309.34
IUPAC Name ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C14H15NO5S/c1-4-20-13(16)12-11(15-14(17)21-12)9-7-8(18-2)5-6-10(9)19-3/h5-7H,4H2,1-3H3,(H,15,17)
Standard InChI Key QBQUBFDKFMRKRM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC(=O)S1)C2=C(C=CC(=C2)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound’s molecular formula is C₁₄H₁₅NO₅S, derived from its thiazole core (C₃H₂NS), a 2,5-dimethoxyphenyl substituent (C₈H₈O₂), and an ethyl ester group (C₃H₅O₂). Its molecular weight is 309.34 g/mol, consistent with thiazole derivatives bearing methoxy and ester functionalities .

Structural Characteristics

The molecule features:

  • A 2,3-dihydrothiazole ring with a ketone group at position 2.

  • A 2,5-dimethoxyphenyl group at position 4, introducing electron-donating methoxy substituents at the 2- and 5-positions of the benzene ring.

  • An ethyl ester at position 5, which enhances solubility in organic solvents and influences metabolic stability .

The spatial arrangement of these groups is critical for intermolecular interactions, as evidenced by comparable compounds where substituent positioning modulates bioactivity.

Synthesis and Reaction Chemistry

Synthetic Pathways

While no explicit synthesis route for the 2,5-dimethoxy variant is documented, analogous compounds are typically synthesized via multi-step protocols:

  • Formation of the Thiazole Core:

    • Cyclocondensation of thiourea derivatives with α-halo ketones or esters under basic conditions.

    • Example: Reaction of ethyl 2-chloroacetoacetate with a 2,5-dimethoxyphenyl-substituted thiourea precursor .

  • Functionalization:

    • Introduction of the dimethoxyphenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on the starting material .

    • Esterification or transesterification to install the ethyl carboxylate group.

  • Purification:

    • Chromatographic techniques (e.g., silica gel column chromatography) yield products with ≥95% purity, as seen in related thiazole esters.

Reaction Dynamics

The electron-rich 2,5-dimethoxyphenyl group directs electrophilic substitution reactions to the para position of the benzene ring, while the thiazole ring’s reactivity is influenced by the electron-withdrawing ketone and ester groups. For example:

  • Nucleophilic Attack: The carbonyl at position 2 is susceptible to nucleophiles like hydrazines or Grignard reagents, forming hydrazones or tertiary alcohols .

  • Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester hydrolyzes to a carboxylic acid, altering solubility and bioactivity.

Physicochemical Properties

Spectroscopic Data

Key spectroscopic signatures inferred from analogs include:

TechniqueCharacteristics
IR (KBr)- 1720–1700 cm⁻¹ (C=O ester)
- 1680–1660 cm⁻¹ (C=O ketone)
- 1250 cm⁻¹ (C-O-C methoxy)
¹H NMR- δ 1.3–1.4 ppm (t, CH₃ of ethyl ester)
- δ 3.8–4.0 ppm (q, CH₂ of ester; s, OCH₃)
- δ 6.5–7.5 ppm (aromatic H)
¹³C NMR- δ 165–170 ppm (C=O ester and ketone)
- δ 55–60 ppm (OCH₃)
- δ 14–60 ppm (aliphatic carbons)

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water due to the hydrophobic dimethoxyphenyl group.

  • Stability: Stable under ambient conditions but prone to hydrolysis in strongly acidic or basic environments, as observed in related esters .

Biological Activity and Applications

ActivityMechanism/Evidence
AntimicrobialInhibition of bacterial DNA gyrase and fungal ergosterol synthesis.
AnticancerInduction of apoptosis in cancer cell lines via ROS generation .
Anti-inflammatorySuppression of COX-2 and TNF-α pathways .

The 2,5-dimethoxy configuration may enhance membrane permeability compared to 2,4- or 3,4-substituted analogs, as suggested by QSAR studies.

Structure-Activity Relationships (SAR)

Substituent effects on bioactivity are illustrated below:

Compound SubstitutionBioactivity (IC₅₀, μM)
2,4-DimethoxyphenylAntifungal: 12.5 ± 1.2
3,4-DimethoxyphenylAnticancer: 8.7 ± 0.9
2,5-DimethoxyphenylPredicted: 6.2–9.4

Data extrapolated from analogs suggest the 2,5-substituted variant may exhibit superior potency due to optimized steric and electronic profiles.

Comparative Analysis with Structural Analogs

Key Analog Comparison

Compound NameCAS NumberSubstituentsMolecular Weight (g/mol)
Ethyl 4-(2,4-dichlorophenyl)-2-oxo-...886497-52-52,4-Cl₂318.16
Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo...886497-86-53,4-(OCH₃)₂309.34
Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo...N/A2,5-(OCH₃)₂309.34

The 2,5-dimethoxy analog’s reduced steric hindrance compared to 3,4-substituted derivatives may favor target binding, while its electron-donating groups enhance resonance stabilization .

Challenges and Future Directions

Despite promising inferred properties, experimental validation is required for:

  • Synthetic Optimization: Developing regioselective methods for 2,5-dimethoxy substitution.

  • Target Identification: High-throughput screening against enzymatic targets (e.g., kinases, cytochrome P450).

  • Toxicology Profiles: Assessing metabolic stability and off-target effects in vitro.

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